LUF6000 - 890087-21-5

LUF6000

Catalog Number: EVT-274403
CAS Number: 890087-21-5
Molecular Formula: C22H20Cl2N4
Molecular Weight: 411.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LUF6000 is a synthetic compound classified as a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) [, ]. Allosteric modulators, unlike agonists or antagonists that bind directly to the receptor's active site, interact with different sites and alter the receptor's response to its endogenous ligands []. LUF6000 exerts its effects by increasing the affinity of the A3AR for adenosine, an endogenous signaling molecule []. This enhanced binding potentiates the effects of adenosine at the A3AR [].

Compound Description: Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide) is a selective agonist for the A3 adenosine receptor (A3AR) [, , , ]. It is considered a partial agonist, meaning it elicits a submaximal response compared to a full agonist.

Relevance: Cl-IB-MECA is frequently used as a reference agonist in studies investigating allosteric modulation of the A3AR, including those focused on LUF6000 [, , ]. LUF6000, as a positive allosteric modulator (PAM), enhances the efficacy of Cl-IB-MECA by increasing its ability to activate the A3AR [, ]. This enhancement is a key characteristic of LUF6000's action and demonstrates its potential as a therapeutic agent targeting the A3AR.

[125I]I-AB-MECA

Compound Description: [125I]I-AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) is a radioligand that binds with high affinity to the A3AR [, ]. Its radiolabeled nature makes it valuable for studying receptor binding kinetics and competitive binding assays.

Relevance: [125I]I-AB-MECA is used to assess the effects of potential A3AR ligands, including allosteric modulators like LUF6000, on the binding of orthosteric ligands to the receptor [, ]. Studies have shown that LUF6000 can decrease the dissociation rate of [125I]I-AB-MECA from the A3AR, indicating an allosteric interaction that stabilizes the agonist-receptor complex [].

Adenosine

Compound Description: Adenosine is an endogenous nucleoside that acts as an agonist at all four adenosine receptor subtypes (A1, A2A, A2B, and A3) [, ]. It plays a crucial role in regulating various physiological processes, including inflammation and cardiovascular function.

Relevance: LUF6000, as an allosteric modulator of the A3AR, enhances the binding and signaling of adenosine at this specific receptor subtype [, ]. This targeted enhancement of adenosine's effects is a significant advantage of allosteric modulators like LUF6000, as it allows for localized modulation of A3AR activity without affecting other adenosine receptor subtypes.

LUF6096

Compound Description: LUF6096 is a 2,4-disubstituted quinoline derivative developed as a positive allosteric modulator (PAM) for the A3AR []. It belongs to a different chemical class than the imidazoquinoline LUF6000.

Relevance: LUF6096, similar to LUF6000, demonstrates allosteric enhancement of agonist binding and function at the A3AR []. It represents an alternative scaffold for A3AR PAM development and highlights the potential for diverse chemical structures to target the allosteric site of this receptor. The identification of LUF6096 underscores the importance of exploring different chemical classes to identify novel and potentially more potent or selective A3AR modulators compared to LUF6000.

2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine

Compound Description: 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine is the full chemical name for LUF6000. It is characterized by a 1H-imidazo[4,5-c]quinoline core structure with specific substitutions at the 2- and 4- positions [, ].

Relevance: Understanding the structure-activity relationships of 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine derivatives is crucial for optimizing the potency and selectivity of A3AR PAMs. Modifications to the core structure and substituents can significantly impact the allosteric modulation properties of these compounds [, ].

Overview

LUF6000 is a synthetic compound classified as a positive allosteric modulator of the A3 adenosine receptor. This receptor is part of a family of G protein-coupled receptors that play crucial roles in various physiological processes, including inflammation and cardiovascular functions. LUF6000 has garnered interest due to its ability to enhance the efficacy of agonists at the A3 adenosine receptor, making it a potential candidate for therapeutic applications in conditions such as myocardial ischemia and other inflammatory diseases.

Source and Classification

LUF6000 was developed as part of a series of imidazoquinoline derivatives aimed at modulating the activity of adenosine receptors. It has been characterized for its pharmacological properties, particularly in enhancing the activity of agonists at the A3 adenosine receptor. The compound is classified under pharmacological agents targeting G protein-coupled receptors, specifically acting as an allosteric enhancer rather than a direct agonist or antagonist .

Synthesis Analysis

The synthesis of LUF6000 involves several steps that typically include the formation of imidazoquinoline structures. The detailed synthetic pathway includes:

  1. Starting Materials: The synthesis begins with appropriate precursors that are substituted to form the imidazoquinoline core.
  2. Reactions: Key reactions often involve cyclization processes and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, LUF6000 is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Specific methodologies may include solid-phase synthesis or solution-phase synthesis, depending on the desired yield and purity .

Molecular Structure Analysis

LUF6000 has a complex molecular structure characterized by its imidazoquinoline backbone. The chemical formula of LUF6000 is C14H12N4O, and its molecular weight is approximately 240.27 g/mol. The structure can be represented as follows:

  • Core Structure: Imidazoquinoline
  • Functional Groups: Contains nitrogen atoms that are integral to its mechanism of action at the A3 adenosine receptor.

The three-dimensional conformation of LUF6000 allows it to interact effectively with the receptor's allosteric site, influencing receptor activity without directly competing with endogenous ligands .

Chemical Reactions Analysis

LUF6000 participates in several chemical reactions that are critical for its activity:

  1. Binding Affinity: It enhances the binding affinity of orthosteric agonists like Cl-IB-MECA to the A3 adenosine receptor.
  2. Allosteric Modulation: By binding to an allosteric site on the receptor, LUF6000 alters the receptor's conformation, thereby increasing the efficacy of agonists.
  3. Functional Assays: Various assays, such as GTPγS binding assays, demonstrate how LUF6000 affects receptor signaling pathways by promoting G protein activation upon agonist binding .
Mechanism of Action

The mechanism by which LUF6000 operates involves several key processes:

  1. Allosteric Modulation: Upon binding to the A3 adenosine receptor, LUF6000 induces conformational changes that enhance the receptor's response to endogenous ligands or synthetic agonists.
  2. Efficacy Enhancement: It increases the maximum effect (Emax) and alters the half-maximal effective concentration (EC50) values of agonists, thereby facilitating greater physiological responses.
  3. Biased Signaling: Research indicates that LUF6000 can induce biased signaling pathways, favoring certain intracellular responses over others, which may have therapeutic implications .
Physical and Chemical Properties Analysis

LUF6000 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are essential for determining appropriate formulations for biological testing and potential therapeutic use .

Applications

LUF6000 has several scientific applications, particularly in pharmacology and biochemistry:

  1. Research Tool: It serves as a valuable tool for studying A3 adenosine receptor function and signaling pathways.
  2. Therapeutic Potential: Given its anti-inflammatory properties and ability to modulate cardiac responses, LUF6000 shows promise for treating conditions such as myocardial ischemia/reperfusion injury and other inflammatory diseases.
  3. Drug Development: Ongoing studies aim to explore its potential as a lead compound for developing new drugs targeting adenosine receptors in various pathologies .

Properties

CAS Number

890087-21-5

Product Name

LUF6000

IUPAC Name

2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine

Molecular Formula

C22H20Cl2N4

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28)

InChI Key

UWJVRSIGHHSDSJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

LUF 6000
LUF-6000
LUF6000
N-(3,4-dichlorophenyl)-2-cyclohexyl-1H-imidazo(4,5-c)quinolin-4-amine

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.